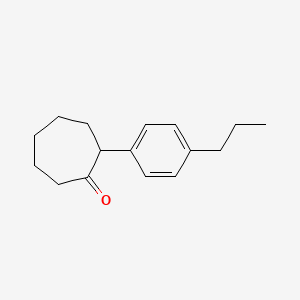
2-(4-Propylphenyl)cycloheptan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Propylphenyl)cycloheptan-1-one is an organic compound with the molecular formula C16H22O. It is a member of the cycloheptanone family, characterized by a seven-membered ring structure with a ketone functional group. This compound is notable for its unique structural features, which include a propyl-substituted phenyl ring attached to the cycloheptanone core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Propylphenyl)cycloheptan-1-one typically involves the Friedel-Crafts acylation reaction. This method uses cycloheptanone as the starting material, which undergoes acylation with 4-propylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Propylphenyl)cycloheptan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 2-(4-Propylphenyl)cycloheptanoic acid.
Reduction: Formation of 2-(4-Propylphenyl)cycloheptanol.
Substitution: Formation of nitro or halogen-substituted derivatives of this compound.
Applications De Recherche Scientifique
2-(4-Propylphenyl)cycloheptan-1-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Propylphenyl)cycloheptan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylcycloheptan-1-one: Lacks the propyl group on the phenyl ring, resulting in different chemical and biological properties.
2-(4-Methylphenyl)cycloheptan-1-one: Contains a methyl group instead of a propyl group, which affects its reactivity and applications.
Uniqueness
2-(4-Propylphenyl)cycloheptan-1-one is unique due to the presence of the propyl-substituted phenyl ring, which imparts distinct chemical and physical properties. This structural feature influences its reactivity, making it suitable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C16H22O |
|---|---|
Poids moléculaire |
230.34 g/mol |
Nom IUPAC |
2-(4-propylphenyl)cycloheptan-1-one |
InChI |
InChI=1S/C16H22O/c1-2-6-13-9-11-14(12-10-13)15-7-4-3-5-8-16(15)17/h9-12,15H,2-8H2,1H3 |
Clé InChI |
JHZVYVXMIWAHII-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC=C(C=C1)C2CCCCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


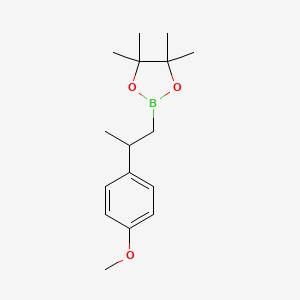
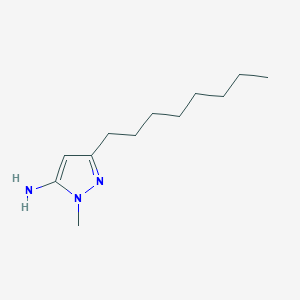
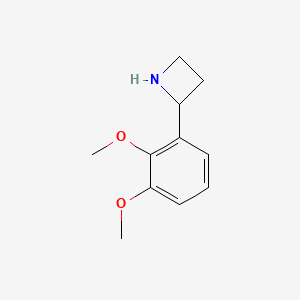

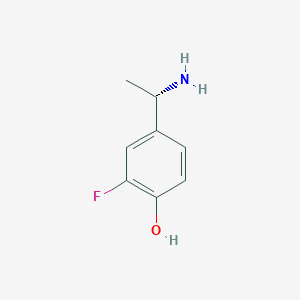
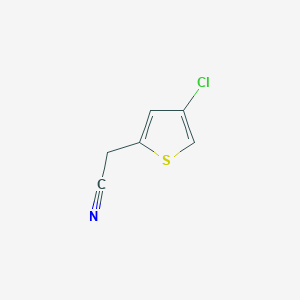
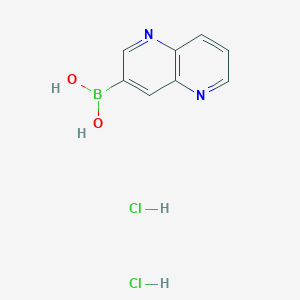

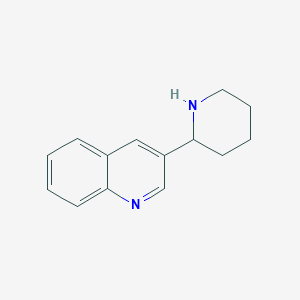
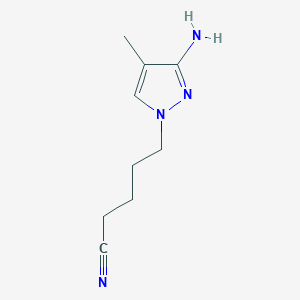
![Ethyl 2-oxo-2-(5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetate](/img/structure/B13531450.png)

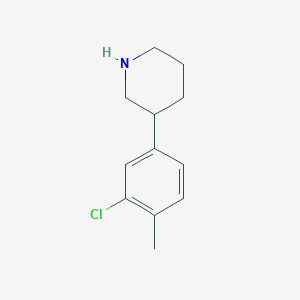
![3-Benzyl-6$l^{6}-thia-3-azabicyclo[3.2.1]octane-6,6,8-trione](/img/structure/B13531490.png)
